molecular formula C13H9F4N B1328662 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 942474-96-6

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No. B1328662
CAS RN: 942474-96-6
M. Wt: 255.21 g/mol
InChI Key: BLYQKDCPRQEGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is a chemical compound with a complex structure. It contains a biphenyl group, which consists of two phenyl rings connected by a single bond . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoroacetic anhydride, a reagent that is commonly used for trifluoromethylation reactions . An improved and practical method was reported for accessing a similar compound, 3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-amine, a key intermediate for Fluxapyroxad.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The ChemSpider database provides a detailed molecular structure of a similar compound, 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethyl group, for instance, is known to undergo various reactions, including radical trifluoromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Fluoro-3-(trifluoromethyl)benzonitrile, are provided in the PubChem database . The molecular weight is 192.11 g/mol, and it has a computed XLogP3-AA value of 2.6, indicating its lipophilicity .

Scientific Research Applications

Agrochemical Industry

The trifluoromethyl group in compounds like 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is significant in the agrochemical industry. It’s used in the synthesis of pesticides where the presence of fluorine atoms and trifluoromethyl groups can enhance the biological activity and physical properties of the compounds . This has led to the development of more effective crop protection agents.

Pharmaceutical Development

In pharmaceuticals, the trifluoromethyl group is often incorporated into molecules to improve their metabolic stability and bioavailability. The compound could serve as an intermediate in the synthesis of pharmaceuticals that require a trifluoromethyl group for their activity .

Veterinary Medicine

Similar to its use in human pharmaceuticals, this compound’s derivatives are also utilized in veterinary medicine. The trifluoromethyl group can play a crucial role in the efficacy and stability of veterinary drugs .

Analytical Chemistry

Due to its distinct chemical signature, this compound can be used as a standard or reference in analytical chemistry for the detection and quantification of similar compounds in various samples.

Each application leverages the unique characteristics of the compound, such as the influence of the fluorine atom on biological activity and physical properties, to serve specific purposes in their respective fields. The ongoing research and development in these areas suggest that the range of applications for such compounds will continue to expand in the future .

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluoro-3-(trifluoromethyl)acetophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation .

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(18)5-2-8/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYQKDCPRQEGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650202
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

CAS RN

942474-96-6
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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